molecular formula C20H23NO3S B8112548 Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate

Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate

Cat. No.: B8112548
M. Wt: 357.5 g/mol
InChI Key: HJEYJQCHSIXMDP-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a phenoxy-phenyl backbone, and an allylthio substituent. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[4-(4-prop-2-enylsulfanylphenoxy)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-5-14-25-18-12-10-17(11-13-18)23-16-8-6-15(7-9-16)21-19(22)24-20(2,3)4/h5-13H,1,14H2,2-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYJQCHSIXMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents like EDCI and HOBt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced catalysts and purification techniques is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique structure can be compared to the following analogs (Table 1):

Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate Allylthio, phenoxy-phenyl C₂₀H₂₃NO₃S 365.47* Potential enzyme inhibitor, click chemistry substrate Inferred
Tert-butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 Lab intermediate, low hazard
tert-butyl 4-(chloromethyl)phenylcarbamate Chloromethyl C₁₂H₁₆ClNO₂ 241.72 Synthetic intermediate, high purity
tert-butyl (4-iodocuban-1-yl)carbamate Cubyl aryl thioether C₁₅H₂₀INO₂S 405.29 Radiolabeling, photochemical reactivity
tert-butyl (2-{4-[(2-fluoropropanamido)methyl]benzamido}-4-[thiophen-2-yl]phenyl)carbamate Thiophene, fluoropropanamide C₂₆H₂₉FN₃O₄S 522.59 HDAC-targeted imaging agent

*Estimated based on structural similarity.

Key Observations:
  • Substituent Diversity : The allylthio group in the target compound distinguishes it from halogenated (e.g., chloro, iodo) or heterocyclic (e.g., thiophene, furan) analogs. This group may enhance hydrophobicity and enable thiol-mediated conjugation .
  • Molecular Weight : The target compound (MW ~365) is heavier than chlorinated analogs (e.g., 255.74 in ) but lighter than fluorinated imaging agents (e.g., 522.59 in ), impacting pharmacokinetics and blood-brain barrier penetration.
  • Synthetic Utility : Like tert-butyl 4-(chloromethyl)phenylcarbamate , the allylthio derivative likely serves as an intermediate for further functionalization, leveraging the reactivity of the allylthio group.

Biological Activity

Tert-butyl (4-(4-(allylthio)phenoxy)phenyl)carbamate, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : 287.39 g/mol

The structure features a tert-butyl group, a carbamate moiety, and an allylthio-substituted phenoxy group, which contribute to its biological activities.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. This inhibition can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
  • Anti-inflammatory Effects : The compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .

In Vitro Studies

In vitro studies have demonstrated the following effects of this compound:

Activity TypeObserved EffectConcentration Tested
Cell ViabilityIncreased viability in the presence of Aβ 1-42100 µM
Enzyme InhibitionModerate inhibition of acetylcholinesteraseIC50 = 15.4 nM
Amyloid Aggregation85% inhibition at 100 µM100 µM

These results suggest that the compound may protect neuronal cells from amyloid-induced toxicity and could be beneficial in treating Alzheimer's disease.

In Vivo Studies

In vivo studies using scopolamine-induced models have shown that while the compound exhibits some protective effects against Aβ deposition, its efficacy may be limited by bioavailability in the brain. Comparisons with established treatments like galantamine indicate that while both compounds reduce Aβ levels, galantamine shows superior effects .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that treatment with this compound resulted in significant improvements in cell viability under conditions mimicking neurodegeneration. The findings suggest potential use in therapeutic strategies for neurodegenerative diseases .
  • Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses in astrocytes exposed to amyloid-beta peptides. The reduction in TNF-α levels suggests a possible mechanism through which the compound exerts its neuroprotective effects .
  • Comparative Efficacy : When compared to other compounds with similar structures, this compound showed moderate efficacy but was outperformed by more established drugs such as galantamine in terms of reducing amyloid plaque formation .

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